methyl 3-(3,4-dihydroxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate
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Overview
Description
Methyl 3-(3,4-dihydroxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furochromene core with a methyl ester group and dihydroxyphenyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3,4-dihydroxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dihydroxybenzaldehyde with a suitable furochromene precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,4-dihydroxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the furochromene core can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Methyl 3-(3,4-dihydroxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential antioxidant and anti-inflammatory properties make it a subject of interest in biological research.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of methyl 3-(3,4-dihydroxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate involves its interaction with various molecular targets and pathways. The dihydroxyphenyl group can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylacetic acid: Shares the dihydroxyphenyl group but lacks the furochromene core.
Coumarin derivatives: Similar in structure but with different substituents and functional groups.
Flavonoids: Natural compounds with similar antioxidant properties but different core structures.
Uniqueness
Methyl 3-(3,4-dihydroxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate is unique due to its combination of a furochromene core with dihydroxyphenyl and methyl ester groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H14O7 |
---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
methyl 3-(3,4-dihydroxyphenyl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxylate |
InChI |
InChI=1S/C19H14O7/c1-24-19(23)17-14(9-6-7-11(20)12(21)8-9)15-16(26-17)10-4-2-3-5-13(10)25-18(15)22/h2-8,14,17,20-21H,1H3 |
InChI Key |
OYSGYARHQRQTMK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC(=C(C=C4)O)O |
Origin of Product |
United States |
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